2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt
ARL66096 is a potent and selective P2Y12 receptor antagonist. Blocks ADP-induced inhibition of adenylyl cyclase in vitro (pKB =7.6) and inhibits ADP-induced aggregation of washed human platelets (pIC50 = 8.16).
Brand Name:
Vulcanchem
CAS No.:
145782-74-7
VCID:
VC0519340
InChI:
InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1
SMILES:
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Molecular Formula:
C14H22F2N5O12P3S
Molecular Weight:
615.3 g/mol
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt
CAS No.: 145782-74-7
Cat. No.: VC0519340
Molecular Formula: C14H22F2N5O12P3S
Molecular Weight: 615.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | ARL66096 is a potent and selective P2Y12 receptor antagonist. Blocks ADP-induced inhibition of adenylyl cyclase in vitro (pKB =7.6) and inhibits ADP-induced aggregation of washed human platelets (pIC50 = 8.16). |
|---|---|
| CAS No. | 145782-74-7 |
| Molecular Formula | C14H22F2N5O12P3S |
| Molecular Weight | 615.3 g/mol |
| IUPAC Name | tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate |
| Standard InChI | InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 |
| Standard InChI Key | ZQXUQOHLHUWLSA-WOUKDFQISA-N |
| Isomeric SMILES | CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
| SMILES | CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator